(2-Ethyl-3,5-dimethylphenyl)boronic acid

Description

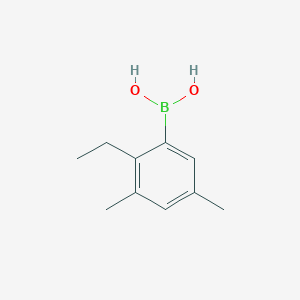

Structure

2D Structure

Propriétés

IUPAC Name |

(2-ethyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSSTSAFZVXTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1CC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659370 | |

| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310403-92-9 | |

| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Specific Procedure for 3,5-Dimethylphenylboronic Acid (Analogous to 2-Ethyl-3,5-dimethylphenylboronic acid)

- Step 1: Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 1-bromo-3,5-dimethylbenzene with magnesium turnings in tetrahydrofuran (THF) at low temperature (-78°C)

- Step 2: Addition of trimethyl borate to the Grignard reagent mixture, followed by stirring at room temperature overnight to form the boronic ester intermediate

- Step 3: Hydrolysis of the boronic ester with aqueous hydrochloric acid to afford the boronic acid

- Step 4: Extraction and purification by trituration and filtration

Yield: Approximately 74% for the 3,5-dimethylphenylboronic acid under these conditions.

This method can be adapted for (2-Ethyl-3,5-dimethylphenyl)boronic acid by starting with the appropriately substituted aryl bromide or iodide.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 1-bromo-2-ethyl-3,5-dimethylbenzene + Mg in THF, -78°C | Formation of Grignard reagent |

| 2 | Trimethyl borate addition, room temp, overnight | Formation of boronic ester |

| 3 | Hydrolysis with 2 M HCl | Conversion to boronic acid |

| 4 | Extraction with diethyl ether, drying, filtration | Purification |

Palladium-Catalyzed Cross-Coupling Borylation (Miyaura–Miyaura–Miyaura Reaction)

A modern, versatile method for preparing arylboronic acids is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or related boron reagents.

- Catalyst: Pd(0) complexes such as Pd(dba)2 or Pd(OAc)2 with phosphine ligands (e.g., dppf, dialkylphosphinobiphenyl)

- Boron source: bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin)

- Base: Potassium acetate (KOAc), potassium phosphate, or tertiary amines

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)

- Temperature: Usually 80–110°C, sometimes room temperature with optimized ligands

This method allows selective borylation of aryl halides, including sterically hindered or electronically varied substrates, enabling the synthesis of substituted arylboronic acids after subsequent hydrolysis of the boronate esters.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dba)2 or Pd(OAc)2 + phosphine ligand |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Base | KOAc or tertiary amine |

| Solvent | DMF, dioxane, or THF |

| Temperature | 80–110°C (sometimes room temp with ligands) |

| Reaction time | Several hours (4–24 h) |

This catalytic borylation route is highly effective for preparing this compound from the corresponding aryl bromide or chloride precursors.

Directed Ortho-Metalation Followed by Boronation

For regioselective synthesis, directed ortho-metalation (DoM) can be employed:

- A directing group on the aromatic ring guides lithiation at the ortho position using organolithium reagents

- The lithiated intermediate is then reacted with boron electrophiles such as trialkyl borates

- Hydrolysis yields the boronic acid

This method is useful when precise substitution patterns are required, such as introducing the ethyl group at the 2-position relative to boronic acid.

Boronic Ester Formation and Deprotection

Boronic acids are often isolated as boronic esters (e.g., pinacol esters) to improve stability during synthesis and purification.

- Boronic esters can be formed by reaction of boronic acids with diols like pinacol or ethylene glycol

- Deprotection to free boronic acid can be achieved by mild hydrolysis or oxidative cleavage methods

A two-step mild deprotection protocol involving diethanolamine-protected intermediates has been developed to avoid harsh conditions, preserving sensitive functionalities.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Grignard + Trimethyl Borate | Aryl bromide + Mg → Grignard; + B(OMe)3; HCl hydrolysis | Straightforward, high yield (~74%) | Requires handling of reactive Grignard reagents; low temp control |

| Pd-Catalyzed Borylation | Aryl halide + B2pin2 + Pd catalyst + base + heat | Mild, versatile, scalable | Requires Pd catalyst and ligands; sometimes expensive reagents |

| Directed Ortho-Lithiation | Organolithium + boron electrophile | High regioselectivity | Sensitive to moisture; requires directing groups |

| Boronic Ester Formation/Deprotection | Boronic acid + diol; mild deprotection via diethanolamine intermediate | Improved stability during synthesis | Additional steps; requires optimization |

Analyse Des Réactions Chimiques

3.1. Suzuki Cross-Coupling Reaction

One of the most significant reactions involving (2-Ethyl-3,5-dimethylphenyl)boronic acid is the Suzuki cross-coupling reaction. In this reaction, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl compound.

Mechanism Overview :

-

Oxidative Addition : The aryl halide undergoes oxidative addition to the palladium catalyst.

-

Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

-

Reductive Elimination : The biaryl product is formed as the palladium returns to its original oxidation state.

Table 2: Reaction Conditions for Suzuki Cross-Coupling

| Reactants | Base | Solvent | Yield (%) |

|---|---|---|---|

| This compound + Aryl Halide | K₂CO₃ | Dioxane | Up to 70% |

| This compound + Aryl Halide | NaOH | Water | Variable |

3.2. Metathesis Reactions

Metathesis reactions involving this compound can also occur, particularly in the formation of boronate esters. These reactions are characterized by the exchange of boronate groups between different boronic acids or esters.

Key Findings :

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

(2-Ethyl-3,5-dimethylphenyl)boronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction, which is pivotal for synthesizing biaryl compounds. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of complex organic molecules. The mechanism involves several steps:

- Oxidative Addition : The palladium catalyst interacts with the aryl halide.

- Transmetalation : The boronic acid transfers its aryl group to the palladium.

- Reductive Elimination : The final product is formed as the palladium returns to its zero oxidation state.

Biological Sensors

Due to its ability to form reversible covalent bonds with diols, this compound is explored for developing biosensors. These sensors can detect sugars and other biomolecules by exploiting the specific interactions between boronic acids and diol-containing compounds.

Pharmaceutical Development

The compound has potential applications in drug design and development. Boronic acids are known for their ability to inhibit proteasomes and have shown anticancer activity. For instance, bortezomib, a boronic acid derivative, is used in multiple myeloma treatment. Research indicates that modifying bioactive molecules with boronic acid groups can enhance their pharmacokinetic properties and selectivity.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (2-Ethyl-3,5-dimethylphenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boron atom in the compound acts as a Lewis acid, facilitating the formation of these bonds .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Physical Properties

The substituents on the phenyl ring significantly modulate the pKa, binding affinity, and reactivity of boronic acids. Below is a comparison with key analogs:

*Estimated based on substituent effects: Electron-donating groups (ethyl, methyl) increase pKa compared to electron-withdrawing groups (e.g., nitro) .

- Electronic Effects : Electron-donating substituents (e.g., methyl, ethyl) raise the pKa of boronic acids, making them less reactive toward diol complexation at physiological pH compared to electron-withdrawing analogs like 4-nitrophenylboronic acid (pKa ~7.0) .

Activité Biologique

(2-Ethyl-3,5-dimethylphenyl)boronic acid is a notable member of the boronic acid family, recognized for its versatile applications in organic synthesis and potential biological activities. This compound is particularly significant in the context of biochemical reactions, especially in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and potential applications in scientific research.

Overview of this compound

- Chemical Structure : The compound features a boron atom bonded to a hydroxyl group and an aromatic ring with ethyl and dimethyl substituents.

- Molecular Formula : C11H15B O2

- CAS Number : 1310403-92-9

Target and Mode of Action

The primary target of this compound is the palladium catalyst utilized in Suzuki-Miyaura coupling reactions. The compound interacts with palladium through a process known as transmetalation, where it facilitates the transfer of organic groups from boron to palladium. This mechanism is essential for forming biaryl compounds.

Biochemical Pathways

The compound primarily influences biochemical pathways associated with carbon-carbon bond formation. It interacts with various enzymes and proteins involved in these pathways, potentially altering their activity through reversible covalent bonding. This interaction can affect metabolic flux and influence overall reaction efficiency.

Interaction with Biomolecules

This compound can influence cellular functions by interacting with biomolecules such as sugars, amino acids, and proteins. These interactions may lead to alterations in cell signaling pathways and gene expression.

Molecular Mechanism

As a Lewis acid, this compound forms reversible covalent complexes with biomolecules containing hydroxyl or amino groups. This property allows it to participate in various biochemical reactions and may impact cellular metabolism.

Pharmacokinetics

Boronic acids are generally characterized by their stability and ease of preparation. They are considered environmentally benign, which makes them suitable for various applications in both laboratory and industrial settings. The pharmacokinetic profile of this compound suggests efficient transport and distribution within biological systems through interactions with transporters and binding proteins.

Applications in Scientific Research

This compound has several significant applications:

- Organic Synthesis : It is extensively used in synthesizing complex organic molecules via Suzuki-Miyaura coupling.

- Biological Sensors : Due to its ability to form reversible bonds with diols, it is explored for developing sensors that detect sugars and other biomolecules.

- Pharmaceutical Development : Its unique properties make it valuable in creating pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

| Compound | Key Features |

|---|---|

| Phenylboronic Acid | Basic structure; lacks substituents affecting reactivity |

| 3,5-Dimethylphenylboronic Acid | Similar structure; different steric properties |

| 4-Ethylphenylboronic Acid | Varies in electronic properties due to different substituents |

Case Studies and Research Findings

Recent studies have highlighted the versatile applications of this compound:

- Enantioselective Reactions : Research demonstrated that this compound could facilitate allylboration reactions effectively across various substrates, yielding high enantioselectivity .

- Biochemical Pathway Modulation : Investigations into its interactions with cellular components revealed potential impacts on metabolic pathways involving sugar recognition and enzyme modulation.

- Cytotoxicity Assessments : While specific studies on cytotoxic effects remain limited, preliminary investigations suggest that boronic acids can influence cell viability through their interactions with critical cellular machinery .

Q & A

Basic: What are the recommended synthetic strategies for (2-Ethyl-3,5-dimethylphenyl)boronic acid, and how can side reactions be minimized?

Answer:

Synthesis of arylboronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of pre-functionalized aromatic precursors. Key considerations include:

- Protection of Boronic Acid: Use pinacol or diethanolamine esters to stabilize the boronic acid during synthesis, preventing unwanted trimerization or oxidation .

- Purification Challenges: Boronic acids are prone to forming anhydrides; chromatography under inert atmospheres or recrystallization in aprotic solvents is recommended .

- Side Reaction Mitigation: Avoid protic solvents during coupling steps to suppress proto-deboronation. Catalytic systems (e.g., Pd(PPh₃)₄) with optimized ligand ratios enhance selectivity .

Advanced: How can computational methods guide the rational design of this compound derivatives for targeted therapeutic applications?

Answer:

Density Functional Theory (DFT) and molecular docking studies can predict binding affinities and reactivity:

- Substrate Mimicry: Model the boronic acid’s interaction with enzyme active sites (e.g., proteasomes or serine hydrolases) to optimize steric and electronic complementarity .

- Pharmacokinetic Profiling: Simulate logP and solubility to balance lipophilicity and bioavailability. Substituents like ethyl/methyl groups in this compound enhance membrane permeability .

- Dynamic Covalent Chemistry: Predict pH-dependent binding reversibility with diols (e.g., sialic acid on cancer cells) for stimuli-responsive drug delivery .

Basic: What experimental techniques are essential for characterizing the binding affinity of this compound to diol-containing biomolecules?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, Kd) for boronic acid-diol interactions in physiological buffers .

- Fluorescence Quenching: Monitor real-time binding using boronic acid-conjugated fluorophores (e.g., Alizarin Red S) with analytes like glucose or glycoproteins .

- NMR Spectroscopy: ¹¹B NMR tracks boronic acid esterification with diols, confirming complex stoichiometry .

Advanced: How do kinetic parameters (kon/koff) of this compound-diol binding influence its efficacy in glucose-sensing applications?

Answer:

Stopped-flow kinetics (e.g., ) reveal that:

- kon Dominates Affinity: For fructose (kon ~10³ M⁻¹s⁻¹), rapid binding enables real-time glucose monitoring in biosensors .

- pH Dependency: At physiological pH, boronate ester formation accelerates due to deprotonation of the boronic acid, enhancing kon by 10–100× compared to acidic conditions .

- Competitive Binding: In complex matrices (e.g., blood), slower koff values for fructose vs. glucose improve selectivity in continuous glucose monitors .

Basic: What are the primary challenges in analyzing this compound via mass spectrometry, and how can they be resolved?

Answer:

- Trimerization Artifacts: Free boronic acids dehydrate to form boroxines during ionization. Derivatize with diols (e.g., mannitol) to stabilize as cyclic esters .

- Matrix Interference: Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix, which in situ esterifies boronic acids, suppressing fragmentation .

- Quantitative Limits: ESI-MS with ammonium acetate additives enhances ionization efficiency for low-abundance species .

Advanced: What evidence supports the anticancer mechanism of this compound derivatives, and how can structure-activity relationships (SARs) be optimized?

Answer:

- Proteasome Inhibition: Boronic acids mimic peptide aldehydes, covalently binding the 20S proteasome’s β5 subunit (IC50 < 10 nM in myeloma cells) .

- SAR Optimization:

Basic: How does the thermal stability of this compound compare to other arylboronic acids, and what factors influence decomposition?

Answer:

- Thermogravimetric Analysis (TGA): Arylboronic acids with electron-withdrawing groups (e.g., -CF₃) decompose at >300°C, while this compound, bearing alkyl groups, shows stability up to 250°C due to reduced Lewis acidity .

- Degradation Pathways: Dehydration to boroxines dominates at >200°C; inert atmosphere (N₂) delays oxidation to boric acid .

Advanced: What methodologies enable the detection of boronic acid-protein adducts in cellular environments, and how can off-target binding be minimized?

Answer:

- Activity-Based Protein Profiling (ABPP): Use clickable boronic acid probes (e.g., alkyne-tagged) to tag and enrich target proteins via LC-MS/MS .

- Competitive Blocking: Co-treat with high-affinity diols (e.g., sorbitol) to displace non-specific interactions .

- Cryo-EM: Resolve boronic acid-enzyme complexes at near-atomic resolution to identify binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.